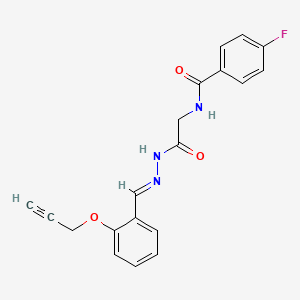![molecular formula C30H34N4O2S B12017118 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12017118.png)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé est caractérisé par la présence d'un cycle triazole, qui est un cycle à cinq chaînons contenant trois atomes d'azote, et d'un groupe sulfanyl lié à la partie acétamide.
Méthodes De Préparation
La synthèse du 2-{[5-(4-tert-butylphényl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-triméthylphényl)acétamide implique généralement plusieurs étapes, y compris la formation du cycle triazole et l'introduction des groupes sulfanyl et acétamide. Les conditions réactionnelles nécessitent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir le produit souhaité avec un rendement et une pureté élevés. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour garantir la possibilité de mise à l'échelle et la rentabilité.
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le cycle triazole peut être réduit dans des conditions spécifiques pour former des dihydrotriazoles.
Substitution : Les groupes phényle peuvent subir des réactions de substitution aromatique électrophile, conduisant à l'introduction de divers substituants. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des électrophiles comme les halogènes. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Sa structure unique lui permet d'interagir avec les molécules biologiques, ce qui en fait un candidat potentiel pour le développement de médicaments.
Médecine : Des études préliminaires suggèrent son utilisation potentielle comme agent antimicrobien ou anticancéreux.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle triazole et le groupe sulfanyl jouent un rôle crucial dans la liaison à ces cibles, conduisant à la modulation des voies biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Comparé à d'autres composés similaires, le 2-{[5-(4-tert-butylphényl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-triméthylphényl)acétamide se distingue par sa combinaison unique de caractéristiques structurelles. Des composés similaires comprennent :
- 2-{[5-(4-tert-butylphényl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-méthylphényl)acétamide
- 2-{[5-(4-tert-butylphényl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-éthoxyphényl)acétamide
- 2-{[5-(4-tert-butylphényl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-éthoxyphényl)acétamide Ces composés partagent des structures de base similaires mais diffèrent par les substituants attachés aux cycles phényle, ce qui peut avoir un impact significatif sur leurs propriétés chimiques et leurs applications potentielles.
Propriétés
Formule moléculaire |
C30H34N4O2S |
|---|---|
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C30H34N4O2S/c1-19-16-20(2)27(21(3)17-19)31-26(35)18-37-29-33-32-28(22-8-10-23(11-9-22)30(4,5)6)34(29)24-12-14-25(36-7)15-13-24/h8-17H,18H2,1-7H3,(H,31,35) |
Clé InChI |
WMJSCMYKNLSAJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12017044.png)
![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12017053.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12017066.png)
![2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B12017071.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017078.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12017085.png)
![N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017086.png)
![[(5E)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12017092.png)

![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12017106.png)
![4-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12017114.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017124.png)
